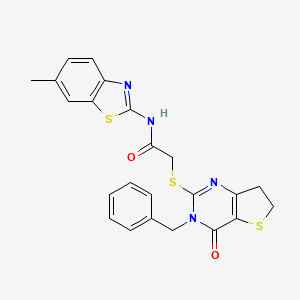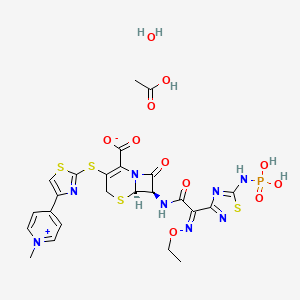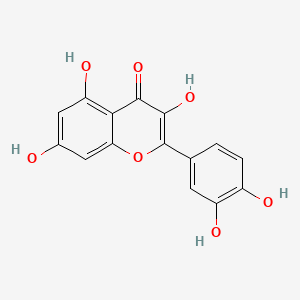
10-tosyl-10H-phenoxazine
Overview
Description
This compound has shown significant promise in scientific research due to its ability to inhibit the P2X4 receptor with an IC50 value of 1.38 μM for human P2X4 . The P2X4 receptor is a type of purinergic receptor that is involved in various physiological processes, including inflammation and pain signaling .
Mechanism of Action
Target of Action
The primary target of 10-tosyl-10H-phenoxazine, also known as PSB-12062, is the P2X4 receptor . P2X4 receptors are ion channels that are activated by ATP and are widely expressed in the central nervous system (CNS) .
Mode of Action
PSB-12062 acts as an antagonist of the P2X4 receptor . It inhibits the receptor’s activity through an allosteric mode of action . This means that PSB-12062 binds to a site on the P2X4 receptor that is distinct from the ATP binding site, inducing a conformational change that inhibits the receptor’s function .
Biochemical Pathways
Inhibition of P2X4 receptors can affect various physiological processes, including inflammation and pain perception .
Result of Action
By antagonizing the P2X4 receptor, PSB-12062 can influence several cellular and molecular effects. For instance, it has been used to pre-treat macrophages in inhibitor screening studies to understand the inflammation process . It has also been used to pre-treat P2X7-deficient BV-2 cells to elucidate the roles of P2X4 .
Biochemical Analysis
Biochemical Properties
10-tosyl-10H-phenoxazine (PSB-12062) plays a significant role in biochemical reactions. It interacts with P2X4 receptors, a type of purinergic receptor for ATP . This interaction is of an antagonistic nature, meaning that PSB-12062 inhibits the activity of P2X4 receptors .
Cellular Effects
PSB-12062 has profound effects on various types of cells and cellular processes. It has been used to pre-treat macrophages in inhibitor screening studies to understand the inflammation process . It has also been used to pre-treat P2X7-deficient BV-2 cells to elucidate the roles of P2X4 . The influence of PSB-12062 on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of PSB-12062 involves its binding interactions with P2X4 receptors. As an antagonist, it inhibits the activity of these receptors, thereby influencing various cellular and molecular processes . It does not display significant inhibition of human P2X1, P2X2, P2X3, or P2X7 at 10 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: PSB-12062 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phenoxazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for PSB-12062 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: PSB-12062 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize PSB-12062.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
PSB-12062 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the P2X4 receptor and its role in various chemical processes.
Industry: PSB-12062 is used in the development of new drugs and therapeutic agents targeting the P2X4 receptor.
Comparison with Similar Compounds
PSB-12062 is unique in its high selectivity and potency for the P2X4 receptor compared to other similar compounds. Some similar compounds include:
BX430: Another selective P2X4 receptor antagonist with an IC50 of 0.54 μM.
5-BDBD: A potent P2X4 receptor antagonist with an IC50 of 0.75 μM.
Eliapixant: A P2X3 receptor antagonist with some activity against P2X4.
PSB-12062 stands out due to its balanced potency across different species (human, rat, and mouse) and its allosteric mode of action, which provides a unique approach to inhibiting the P2X4 receptor .
Properties
IUPAC Name |
10-(4-methylphenyl)sulfonylphenoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNMEIBMACSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55476-47-6 | |
| Record name | 55476-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


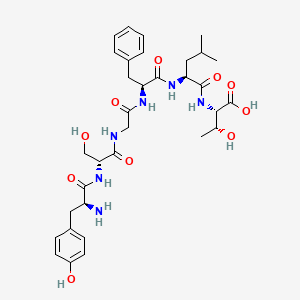
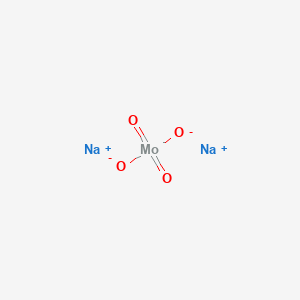
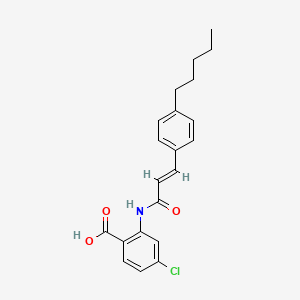
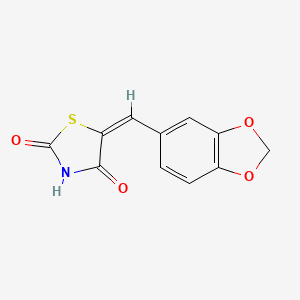
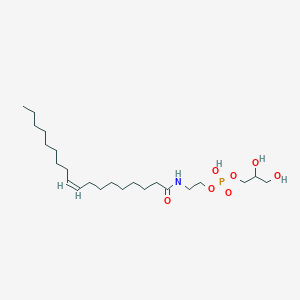

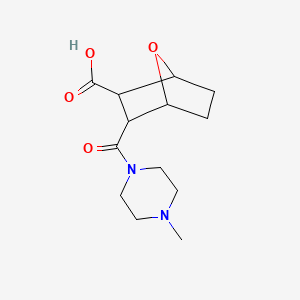
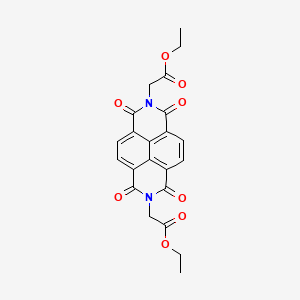
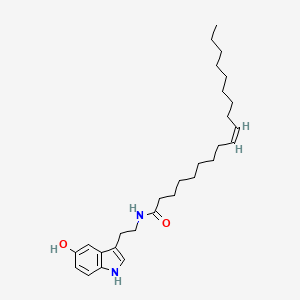
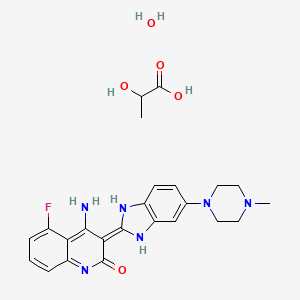
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
